Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine
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Overview
Description
Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is a compound that features a cyclopropyl group attached to a pyrrolidine ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the formation of the cyclopropyl group followed by its attachment to the pyrrolidine ring. One common method is the cyclopropanation of an alkene using a carbene precursor, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper . The resulting cyclopropane can then be functionalized and coupled with a pyrrolidine derivative under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Cyclopropyl ketones, carboxylic acids
Reduction: Cyclopropane derivatives
Substitution: Functionalized amine derivatives
Scientific Research Applications
Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The cyclopropyl group can impart conformational rigidity to the molecule, enhancing its binding affinity to target proteins or enzymes . This can lead to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Similar structure but lacks the pyrrolidine ring.
Pyrrolidinylmethylamine: Contains the pyrrolidine ring but lacks the cyclopropyl group.
Uniqueness
Cyclopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amine is unique due to the combination of the cyclopropyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall bioactivity compared to its simpler analogs .
Properties
IUPAC Name |
N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(11)7-10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVLGDHKFWIHRG-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CNC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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